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molecular formula C5H2Br2O2S B1266971 2,5-Dibromothiophene-3-carboxylic acid CAS No. 7311-70-8

2,5-Dibromothiophene-3-carboxylic acid

Cat. No. B1266971
M. Wt: 285.94 g/mol
InChI Key: PZBUYFPAASJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309580B2

Procedure details

To a solution of 2,5-dibromothiophene-3-carboxylic acid (33.5 g) synthesized above in ethanol (300 mL) was added dropwise thionyl chloride (4.23 mL), and the mixture was stirred at room temperature overnight and then stirred with heating under reflux for 3 hr. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=4:1, volume ratio) to give the title compound (33.4 g, 92%) as a white solid.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([Br:10])=[CH:5][C:6]=1[C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[Br:1][C:2]1[S:3][C:4]([Br:10])=[CH:5][C:6]=1[C:7]([O:9][CH2:15][CH3:16])=[O:8]

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
BrC=1SC(=CC1C(=O)O)Br
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
4.23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=4:1, volume ratio)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC(=CC1C(=O)OCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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